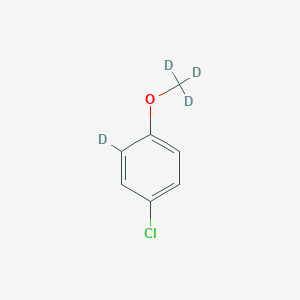
trans-4-Amino-1-boc-3-methoxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The piperidine ring is a fundamental structure in organic chemistry, found in numerous natural and synthetic compounds with medicinal significance. "trans-4-Amino-1-boc-3-methoxypiperidine" is a derivative of piperidine, designed for specific synthetic applications, highlighting the diversity and adaptability of piperidine chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the use of chiral templates or starting materials such as D-serine for stereoselective formation. For example, the synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine showcases the efficiency of generating piperidine derivatives through chelation-controlled addition and reduction steps (Liang & Datta, 2005).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including "this compound," can be elucidated through X-ray crystallography, revealing configurations such as diaxial conformations in N-Boc-piperidinyl structures (Chiou, Lin, & Liang, 2010).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, including cyclohydrocarbonylation and ring-opening reactions with amines, leading to a wide range of functionalized products. These reactions are crucial for synthesizing analogs of natural and synthetic aminohydroxylated piperidine alkaloids (Grishina et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
- Researchers have developed efficient methods for resolving derivatives of 2-amino-4-pentenoic acid (allylglycine), leading to the synthesis of four stereoisomers of 4-hydroxyproline derivatives. This process involves epoxidation followed by intramolecular cyclization, showcasing the utility of trans-4-Amino-1-boc-3-methoxypiperidine in producing compounds with potential applications in pharmaceuticals and biochemistry (Krishnamurthy et al., 2014).
Biochemical and Pharmaceutical Research
- Novel O-ferrocenoyl hydroxyproline conjugates have been synthesized, which include the protection by tert-butoxycarbonyl (Boc) group at the N-terminus. These conjugates exhibit catalytic properties, indicating the role of this compound in the development of new catalysts with potential applications in synthetic chemistry and drug discovery (Al-Momani & Lataifeh, 2013).
Materials Science and Engineering
- The controlled synthesis of amino acid-based pH-responsive chiral polymers, utilizing the Boc group for protection, highlights the application of this compound in materials science. These developments pave the way for the creation of advanced materials with specific biochemical and physical properties, suitable for drug delivery systems and gene transfer applications (Kumar et al., 2013).
Advanced Synthetic Techniques
- A novel approach to the asymmetric synthesis of high-value chiral amines has been demonstrated using immobilized ω-transaminases, showcasing the utility of this compound in enhancing the efficiency and selectivity of biocatalytic processes. This method provides a sustainable and scalable route for synthesizing enantiomerically pure compounds, crucial for pharmaceutical applications (Petri et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or if it gets on the skin or in the eyes .
Eigenschaften
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGHCFVWYKWWMU-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)




![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)
![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
